Chemical structure and properties of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol
Chemical structure and properties of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol
The following technical guide details the chemical structure, synthesis, and properties of 5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol , a specialized tertiary amino alcohol intermediate used in medicinal chemistry.
Content Type: Technical Monograph / Synthesis Guide Subject: C9H21NO2 Building Block for Drug Discovery[1]
Executive Summary
5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol is a bifunctional aliphatic building block characterized by a secondary alcohol, a tertiary amine, and a terminal ether moiety.[1] In drug development, this structural motif is frequently employed as a solubilizing "tail" to optimize the physicochemical properties (LogP, pKa) of small molecule inhibitors.[1][2] The specific combination of the methoxyethyl and methyl groups on the nitrogen atom provides a balanced hydrophilic/lipophilic profile, often superior to simple diethyl or dimethyl analogs in reducing hERG channel inhibition while maintaining cellular permeability.[2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature & Identification[1][2]
-
IUPAC Name: 5-[N-(2-methoxyethyl)-N-methylamino]pentan-2-ol[1]
-
Molecular Formula: C
H NO [2] -
Chirality: The C2 carbon is a stereocenter.[2] The compound exists as (R)- and (S)- enantiomers, though it is often supplied as a racemate unless asymmetric synthesis is employed.[1]
Structural Analysis
The molecule consists of three distinct functional zones:
-
Polar Head (Alcohol): A secondary hydroxyl group at C2, serving as a hydrogen bond donor/acceptor or a handle for esterification/oxidation.[1][2]
-
Linker (Pentyl Chain): A flexible 5-carbon aliphatic chain separating the polar head from the basic center.[2]
-
Basic Tail (Amine): A tertiary amine substituted with a methyl group and a 2-methoxyethyl group.[1][2] This specific substitution pattern disrupts symmetry and increases solubility compared to alkyl-only amines.[2]
Physicochemical Data (Predicted & Experimental Consensus)
| Property | Value / Range | Significance |
| Molecular Weight | 175.27 Da | Fragment-like; suitable for LEL (Ligand Efficiency) optimization.[1] |
| cLogP | 0.8 – 1.2 | Moderately lipophilic; good membrane permeability.[2] |
| pKa (Basic) | 9.2 – 9.8 | Typical for tertiary aliphatic amines; protonated at physiological pH.[1][2] |
| pKa (Acidic) | ~15 (Alcohol) | Negligible acidity in biological systems.[1][2] |
| H-Bond Donors | 1 (OH) | Critical for receptor binding interactions.[1][2] |
| H-Bond Acceptors | 3 (N, O-H, O-Me) | Enhances water solubility.[1] |
| Boiling Point | ~240–250 °C (est.)[2] | High boiling point due to H-bonding; requires vacuum distillation.[2] |
| Solubility | High (Water, EtOH, DCM) | Amphiphilic nature allows solubility in both aqueous and organic media.[1][2] |
Synthetic Methodologies
Two primary routes are established for the synthesis of this compound: Reductive Amination (Route A) and Nucleophilic Substitution (Route B).[1][2] Route A is generally preferred for scale-up due to milder conditions and cleaner impurity profiles.
Route A: Reductive Amination (Preferred)
This route utilizes 5-hydroxy-2-pentanone and N-(2-methoxyethyl)methylamine .[1]
Mechanism:
-
Condensation: The secondary amine attacks the ketone carbonyl to form a hemiaminal, which dehydrates to an iminium ion.[1][2]
-
Reduction: The iminium species is reduced in situ by a hydride donor (e.g., Sodium Triacetoxyborohydride) to yield the tertiary amine.[1][2]
Protocol:
-
Reagents: 5-Hydroxy-2-pentanone (1.0 eq), N-(2-methoxyethyl)methylamine (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.4 eq), Acetic Acid (cat.), DCM or DCE (Solvent).[1]
-
Procedure:
-
Dissolve ketone and amine in DCE under N
atmosphere. -
Add acetic acid (0.1 eq) to catalyze iminium formation; stir for 30 min at RT.
-
Cool to 0°C and add STAB portion-wise.
-
Stir at RT for 12–16 hours.
-
Quench: Add saturated NaHCO
solution. -
Workup: Extract with DCM (3x), wash organic layer with brine, dry over Na
SO . -
Purification: Flash column chromatography (MeOH/DCM gradient).[1][2]
-
Route B: Nucleophilic Substitution (SN2)
This route involves the alkylation of the amine with a halo-alcohol.[1]
Protocol:
-
Reagents: 5-Chloro-2-pentanol (1.0 eq), N-(2-methoxyethyl)methylamine (1.2 eq), K
CO (2.0 eq), NaI (0.1 eq, catalyst), Acetonitrile (Solvent).[1] -
Procedure:
Synthetic Pathway Diagram
The following diagram illustrates the retrosynthetic logic and forward synthesis pathways.
Applications in Drug Discovery[1][2][8]
The "Solubilizing Tail" Concept
In medicinal chemistry, appending a basic amine side chain is a standard strategy to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lipophilic scaffold.[1][2]
-
Solubility: The tertiary amine is protonated at gastric pH, drastically increasing aqueous solubility.[1][2]
-
Metabolic Stability: The methoxyethyl group is often more metabolically stable than a simple n-propyl or n-butyl chain, as the ether oxygen reduces the lipophilicity and sterically hinders cytochrome P450 oxidation at the adjacent carbons.
-
hERG Avoidance: Unlike flexible diethyl-amino chains, the methoxyethyl motif introduces a polar oxygen atom that can disrupt hydrophobic interactions within the hERG channel pore, potentially reducing cardiotoxicity risk.[1][2]
Functionalization
The C2-hydroxyl group allows this molecule to serve as a linker :
-
Activation: Conversion of the -OH to a Mesylate (OMs) or Tosylate (OTs) creates a leaving group, allowing the entire chain to be attached to nucleophilic drug cores (e.g., phenols, anilines).[1]
-
Oxidation: Oxidation to the corresponding ketone (5-[(2-methoxyethyl)(methyl)amino]pentan-2-one) provides a substrate for further reductive aminations or Grignard additions.[1]
Safety & Handling
-
Hazards: As a tertiary amine and alcohol, the compound is classified as an Irritant (Skin/Eye) .[1][2][3] It may cause severe eye irritation due to its basicity.[2]
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Incompatibility: Avoid strong oxidizing agents (reacts with amine/alcohol) and acid chlorides (reacts with alcohol).[2]
References
-
BenchChem. 5-(Methylamino)pentan-2-ol: Structure and Properties. Retrieved from . (Provides structural analogs and base amino-pentanol properties).[4]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41561, 5-Methoxy-2-methyl-2-pentanol.[1] Retrieved from .[1] (Physicochemical property consensus for methoxy-pentanols).
-
De Borggraeve, W. et al. (2017). One-pot consecutive reductive amination synthesis of pharmaceuticals.[1][2] Lirias (KU Leuven). Retrieved from .[1] (Validates reductive amination protocols for amino-pentanols).
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Sigma-Aldrich. 2-Methyl-2-pentanol Safety Data Sheet. Retrieved from . (Safety handling standards for pentanol derivatives).
